molecular formula C23H28N4O B5635334 3-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indole

3-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indole

Cat. No. B5635334
M. Wt: 376.5 g/mol
InChI Key: KTVUBMPMXSRAGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex indole derivatives, including the subject compound, often involves multi-step synthetic routes. For example, a one-pot synthesis method for 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles via a 1,4-dipolar cycloaddition reaction highlights the complexity and creativity required in synthesizing similar heterocyclic compounds (Sammor et al., 2018). These methodologies can offer insights into the synthesis of our target compound by showcasing the importance of cycloaddition reactions and the formation of heterocyclic rings.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like indoles is characterized by the presence of nitrogen within the ring structure, contributing to their chemical reactivity and biological activity. The detailed structural analysis is often performed using spectroscopic methods and quantum chemical calculations, as demonstrated by the study of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, which shares structural similarities with the subject compound (Özdemir et al., 2016).

Chemical Reactions and Properties

The reactivity of indole derivatives is significantly influenced by the substitution pattern on the indole ring. Studies have shown that various functional groups can be introduced onto the indole scaffold through reactions such as oxidative condensation-cyclization (Shibahara et al., 2009), demonstrating the versatility of these compounds in undergoing a wide range of chemical transformations.

properties

IUPAC Name

1-[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c28-22(13-19-14-25-21-9-2-1-8-20(19)21)26-11-4-7-18(16-26)23-24-10-12-27(23)15-17-5-3-6-17/h1-2,8-10,12,14,17-18,25H,3-7,11,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVUBMPMXSRAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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